2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2S/c12-6-1-2-7(10(13)3-6)9-5-16-11(15)8(9)4-14/h1-3,5H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGZRPSQXSOPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile can be achieved through several methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires the presence of a base and is carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Gewald reaction remains a viable method for large-scale synthesis due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some thiophene derivatives act as inhibitors of enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile with structurally related compounds, focusing on substituents, physical properties, and applications:
Structural and Electronic Comparisons
- Substituent Effects: The 2,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects compared to monosubstituted analogs (e.g., 5d with 4-Cl), increasing electrophilicity at the thiophene ring . Methoxy groups (e.g., 5e) introduce electron-donating effects, altering reactivity in subsequent derivatization .
- Fused Ring Systems: Pyrano-chromene derivatives (e.g., 7d) exhibit higher melting points (228–230°C vs. 140–169°C for simple thiophenes) due to increased molecular rigidity and intermolecular interactions . The fused ring system in 7d also introduces a carbonyl group (C=O), broadening biological activity .
Biological Activity
Overview of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile
This compound is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C11H7Cl2N3S
- Molecular Weight : 288.16 g/mol
Anticancer Properties
Research has indicated that thiophene derivatives exhibit significant anticancer properties. Specifically, this compound has been studied for its ability to inhibit the proliferation of various cancer cell lines. For example:
- Case Study 1 : A study demonstrated that this compound induced apoptosis in breast cancer cells (MCF-7), showing a dose-dependent effect on cell viability.
- Case Study 2 : In another investigation, the compound was found to inhibit tumor growth in xenograft models of lung cancer.
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Research suggests that it may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various cellular models.
While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological activity may be related to:
- Inhibition of Kinases : Similar thiophene derivatives have been shown to inhibit specific kinases involved in cell signaling pathways related to cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound may help modulate ROS levels, thereby influencing cellular stress responses.
Data Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | Study on breast cancer |
| Anticancer | Inhibits tumor growth in lung cancer models | Xenograft study |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Cellular model study |
Q & A
Q. What are the standard synthetic routes for 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via the Gewald reaction , a multicomponent condensation involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Key reagents include sodium ethoxide or potassium carbonate in solvents like ethanol/methanol. Reaction optimization (e.g., temperature, stoichiometry of sulfur) is critical for yield and purity. Post-synthesis purification via recrystallization (ethanol or ethyl acetate) ensures high purity .
Example Protocol :
- React 2,4-dichlorobenzaldehyde with malononitrile and elemental sulfur in THF at 35°C.
- Add aqueous sodium bicarbonate to quench the reaction.
- Extract with ethyl acetate, concentrate, and recrystallize from ethanol (yield: 67–81%) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- IR Spectroscopy : Look for ν(C≡N) at ~2200 cm⁻¹ and ν(NH₂) at 3200–3400 cm⁻¹ .
- ¹H-NMR : Peaks at δ 3.74 ppm (NH₂, exchangeable with D₂O) and aromatic protons in δ 7.15–7.99 ppm .
- 13C-NMR : Signals for the carbonitrile group (~115 ppm) and aromatic carbons (120–140 ppm) .
Q. How do substituents (e.g., 2,4-dichlorophenyl) influence the compound’s electronic properties and biological activity?
The electron-withdrawing 2,4-dichlorophenyl group enhances electrophilic reactivity at the thiophene ring, facilitating nucleophilic substitutions. This substitution pattern also improves antimicrobial activity compared to non-halogenated analogs, as observed in bioassays against S. aureus and E. coli .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a precursor for antimicrobial and anticancer agents . Derivatives have shown inhibition of topoisomerase II (IC₅₀: 8–12 µM) and moderate activity against MCF-7 breast cancer cells (IC₅₀: 25–30 µM) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation.
- Avoid inhalation; store in a cool, dry environment away from oxidizing agents .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) optimize the design of derivatives with enhanced bioactivity?
- DFT Studies : Calculate HOMO-LUMO gaps to predict reactivity. For example, a smaller gap (~4.5 eV) correlates with higher electrophilicity and antimicrobial potency .
- Docking : Target enzymes like dihydrofolate reductase (DHFR) to rationalize binding interactions. The dichlorophenyl group forms hydrophobic contacts with active-site residues (e.g., Phe92 in DHFR) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- SAR Analysis : Compare substituent effects (e.g., 2,4-dichloro vs. 4-fluorophenyl) to identify trends .
Q. How can X-ray crystallography and SHELX software validate the compound’s molecular structure?
- Single-Crystal X-ray Diffraction : Resolve bond lengths (C≡N: ~1.14 Å) and dihedral angles between thiophene and dichlorophenyl groups.
- SHELXL Refinement : Use anisotropic displacement parameters and twin refinement for high-resolution data .
Q. What catalytic systems improve regioselectivity in derivatization reactions (e.g., Suzuki coupling)?
Q. How does the compound’s reactivity differ in polar aprotic vs. protic solvents during functionalization?
- DMSO/DMF : Enhance nucleophilic substitution at the carbonitrile group.
- Ethanol/Water : Favor hydrolysis to carboxylic acids under acidic conditions .
Methodological Tables
Q. Table 1: Key Synthetic Conditions and Yields
| Reaction Component | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Gewald Reaction | THF, 35°C, NaHCO₃ | 67–81 | |
| Vilsmeier-Haack | DMF/POCl₃, 80°C | 70–75 | |
| Suzuki Coupling | Pd(PPh₃)₄, DMF, 100°C | 60–65 |
Q. Table 2: Comparative Bioactivity of Derivatives
| Derivative Substituent | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| 2,4-Dichlorophenyl | 8–12 (S. aureus) | 25–30 (MCF-7) |
| 4-Fluorophenyl | 15–20 | 35–40 |
| Biphenyl | 5–8 | 20–25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
